molecular formula C16H24N2O2 B15187830 N-(1-(Diethylcarbamoyl)ethyl)propionanilide CAS No. 93142-63-3

N-(1-(Diethylcarbamoyl)ethyl)propionanilide

Cat. No.: B15187830
CAS No.: 93142-63-3
M. Wt: 276.37 g/mol
InChI Key: IVLVENGKFIEGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Diethylcarbamoyl)ethyl)propionanilide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a diethylcarbamoyl group attached to an ethylpropionanilide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Diethylcarbamoyl)ethyl)propionanilide typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

Propionanilide+Diethylcarbamoyl chlorideThis compound+HCl\text{Propionanilide} + \text{Diethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Propionanilide+Diethylcarbamoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Diethylcarbamoyl)ethyl)propionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-(Diethylcarbamoyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Diethylcarbamoyl)ethyl)propionanilide is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

93142-63-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N,N-diethyl-2-(N-propanoylanilino)propanamide

InChI

InChI=1S/C16H24N2O2/c1-5-15(19)18(14-11-9-8-10-12-14)13(4)16(20)17(6-2)7-3/h8-13H,5-7H2,1-4H3

InChI Key

IVLVENGKFIEGPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.